N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide
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Overview
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is a useful research compound. Its molecular formula is C12H8BrN7O and its molecular weight is 346.148. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is part of a broader category of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines. These compounds have been studied extensively for their biological activities. Research has shown that these compounds exhibit significant potential in treating various diseases due to their antiviral and antitumor properties. For instance, a study by Petrie et al. (1985) demonstrated that certain pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to this compound, showed notable activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).
Antiasthma and Anti-Inflammatory Properties
The synthesis and evaluation of triazolo[1,5-c]pyrimidines, closely related to the chemical structure , have shown promise as antiasthma agents. Medwid et al. (1990) identified these compounds as effective mediator release inhibitors, suggesting potential applications in treating asthma and related inflammatory conditions (Medwid et al., 1990).
Antimicrobial and Antifungal Applications
Several derivatives of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines have been synthesized and found to possess antimicrobial and antifungal properties. A study by Abunada et al. (2008) reported the synthesis of new compounds, including triazolo[1,5-c]pyrimidines, which exhibited significant antimicrobial activities (Abunada et al., 2008).
Agricultural Applications
The compounds under this chemical category have also been explored for their applications in agriculture, particularly as plant growth retardants. Grossmann (1990) discussed the use of triazole and pyrimidine derivatives, like this compound, as tools in physiological research, particularly for understanding the regulation of terpenoid metabolism in plants (Grossmann, 1990).
Mechanism of Action
Target of Action
Compounds containing 1,2,3-triazole rings, such as this one, have been found to interact with a broad range of biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacological properties .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might have good bioavailability due to its synthetic accessibility.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Action Environment
The stability of 1,2,3-triazole derivatives in various environments might be inferred from their wide use in medicinal chemistry .
Safety and Hazards
Future Directions
Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and evaluating its potential biological activity. Such studies could provide valuable insights into the potential applications of this compound in areas such as medicinal chemistry .
Properties
IUPAC Name |
5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMTJXPFMFCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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